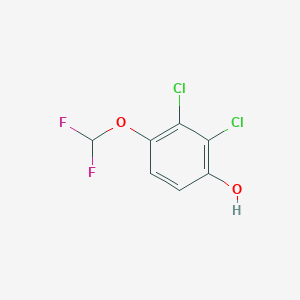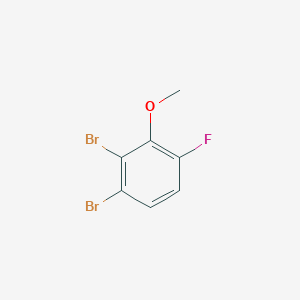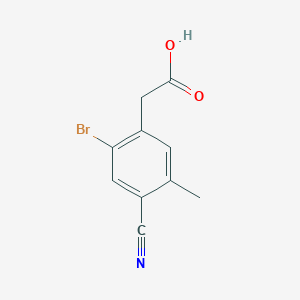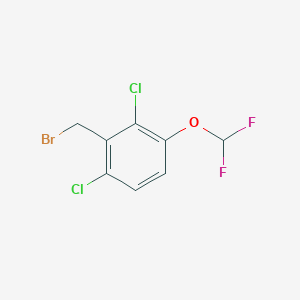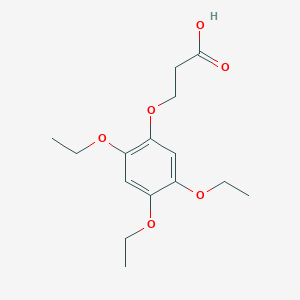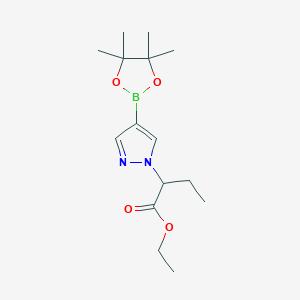
2,6-Dibromo-4-fluorobenzyl chloride
Übersicht
Beschreibung
2,6-Dibromo-4-fluorobenzyl chloride: is an organic compound with the molecular formula C7H4Br2ClF It is a halogenated benzyl chloride derivative, characterized by the presence of two bromine atoms, one fluorine atom, and one chlorine atom attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-fluorobenzyl chloride typically involves the halogenation of a suitable benzyl chloride precursor. One common method is the bromination of 4-fluorobenzyl chloride using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dibromo-4-fluorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the bromine or fluorine atoms may be replaced by other electrophiles.
Reduction: The compound can be reduced to form 2,6-dibromo-4-fluorotoluene using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) under acidic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Reduction: Formation of 2,6-dibromo-4-fluorotoluene.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,6-Dibromo-4-fluorobenzyl chloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated benzyl derivatives on biological systems. It may also be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a valuable intermediate in the synthesis of potential drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flame retardants and polymer additives.
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-4-fluorobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms (bromine and fluorine) on the benzene ring enhances its electrophilic nature, making it susceptible to nucleophilic attack. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows for further functionalization of the benzene ring.
Vergleich Mit ähnlichen Verbindungen
2,4-Difluorobenzyl bromide: Similar in structure but with two fluorine atoms and one bromine atom.
2,6-Difluorobenzyl chloride: Contains two fluorine atoms and one chlorine atom.
2,6-Dibromo-4-chlorobenzyl chloride: Contains two bromine atoms and one chlorine atom.
Uniqueness: 2,6-Dibromo-4-fluorobenzyl chloride is unique due to the specific arrangement of bromine, fluorine, and chlorine atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Eigenschaften
IUPAC Name |
1,3-dibromo-2-(chloromethyl)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKNMELVMYTXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CCl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1410587.png)
![1-(4-Fluorophenoxy)-3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B1410589.png)



